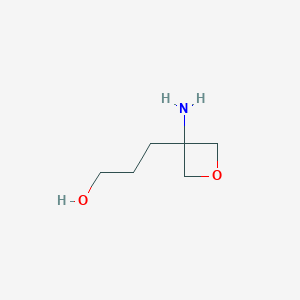![molecular formula C18H19NO3 B2518081 N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide CAS No. 2418662-08-3](/img/structure/B2518081.png)
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide, commonly known as OXA, is a chemical compound that has been widely studied for its potential therapeutic applications. OXA belongs to the class of oxiranes, which are organic compounds that contain a three-membered cyclic ether ring. In
Mécanisme D'action
The mechanism of action of OXA is not fully understood. However, it is believed that OXA exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. OXA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal activity of OXA is believed to be due to its ability to disrupt the cell membrane of Candida albicans. The antibacterial activity of OXA is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
OXA has been shown to have minimal toxicity in normal cells and tissues. However, it has been shown to cause DNA damage in cancer cells, which may contribute to its anticancer activity. OXA has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its ability to induce apoptosis. The physiological effects of OXA on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
OXA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in normal cells and tissues. OXA has also been shown to have broad-spectrum activity against cancer cells, fungi, and bacteria. However, OXA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of OXA is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of OXA. One area of research is the optimization of the synthesis method to obtain higher yields and purity of OXA. Another area of research is the elucidation of the mechanism of action of OXA, which may lead to the development of more effective therapeutic agents. Additionally, the potential use of OXA in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of water-soluble formulations of OXA may expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of OXA involves the reaction of 4-phenylmethoxybenzaldehyde with ethylamine, followed by the addition of epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield OXA. The synthesis method has been optimized to obtain high yields and purity of OXA.
Applications De Recherche Scientifique
OXA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. OXA has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. OXA has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(17-13-22-17)19-11-10-14-6-8-16(9-7-14)21-12-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTWUJXQMUNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)
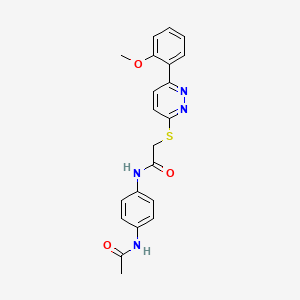

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
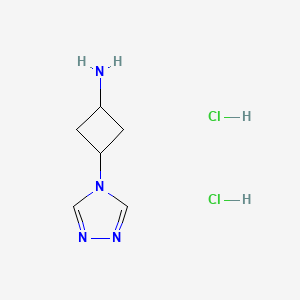

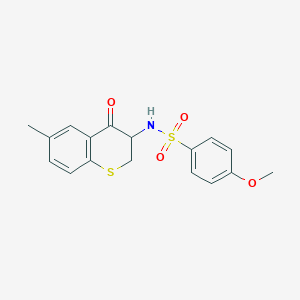
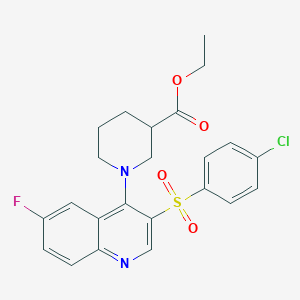
![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
